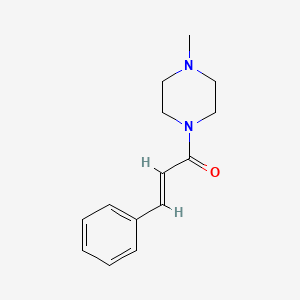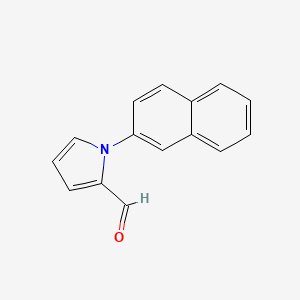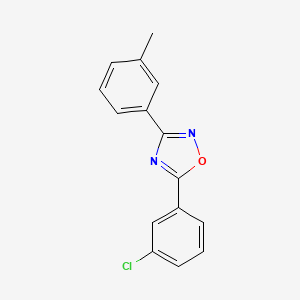![molecular formula C19H16ClFO3 B5837524 7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5837524.png)
7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one, also known as CFB, is a synthetic compound that has been widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of oxidative stress in cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may be related to its ability to inhibit topoisomerase II.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to DNA damage and cell death. This compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which play important roles in DNA replication and cell signaling, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one in lab experiments is its ability to selectively inhibit the activity of certain enzymes, which can be useful for studying the effects of specific pathways on biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one. One area of interest is the development of new derivatives of this compound that may have improved properties for use in scientific research. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biological processes.
Synthesemethoden
7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 4-ethyl-8-methylcoumarin in the presence of a base, followed by the addition of a chlorinating agent. The final product is obtained through a purification process that involves column chromatography.
Wissenschaftliche Forschungsanwendungen
7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has been widely used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which play important roles in DNA replication and cell signaling, respectively. This compound has also been used to study the effects of oxidative stress on cells and to investigate the mechanisms of action of certain drugs.
Eigenschaften
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methoxy]-4-ethyl-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFO3/c1-3-12-9-18(22)24-19-11(2)17(8-7-13(12)19)23-10-14-15(20)5-4-6-16(14)21/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXYEIXAPCDEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

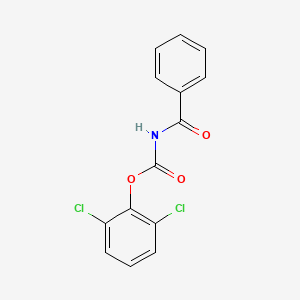
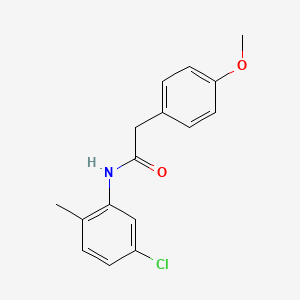
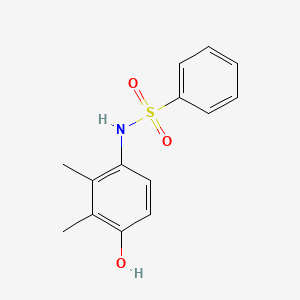
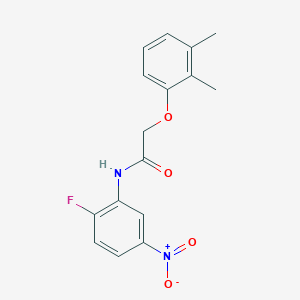
![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5837478.png)
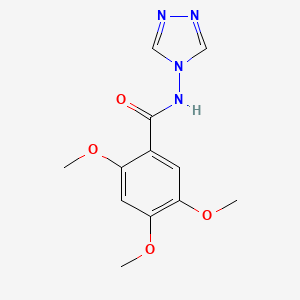
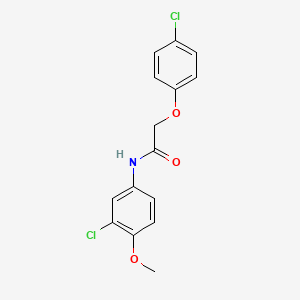
![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5837499.png)


